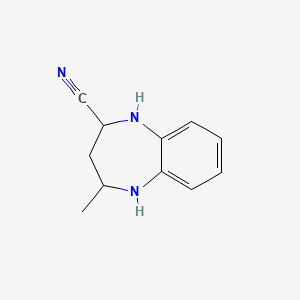
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride is an organic compound that belongs to the class of aminopropanols. This compound is characterized by the presence of a cyclopropyl group, two phenyl groups, and a methyl group attached to the aminopropanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Aminopropanol Backbone: The initial step involves the reaction of benzaldehyde with acetone in the presence of a base to form 1,1-diphenyl-2-propanone.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Amination: The aminopropanol backbone is then aminated using a suitable amine, such as cyclopropylethylamine, under controlled conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, cyanides, and amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted aminopropanols.
Applications De Recherche Scientifique
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The cyclopropyl group and the phenyl rings play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Diphenyl-2-methyl-3-aminopropanol
- 1,1-Diphenyl-2-methyl-3-(1-cyclopropylmethyl)aminopropanol
- 1,1-Diphenyl-2-methyl-3-(1-cyclopropylpropyl)aminopropanol
Uniqueness
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Propriétés
Numéro CAS |
35699-19-5 |
|---|---|
Formule moléculaire |
C21H28ClNO |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
3-(1-cyclopropylethylamino)-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-16(15-22-17(2)18-13-14-18)21(23,19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,16-18,22-23H,13-15H2,1-2H3;1H |
Clé InChI |
LUVWAEATFYYJKW-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(C)C1CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)






